molecular formula C7H8N2 B590410 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine CAS No. 138580-12-8

1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine

Katalognummer: B590410
CAS-Nummer: 138580-12-8
Molekulargewicht: 120.155
InChI-Schlüssel: GAJREEQRVNUESG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azapentacyclo[42002,503,804,7]octan-3-amine is a complex organic compound characterized by its unique pentacyclic structure

Eigenschaften

CAS-Nummer

138580-12-8

Molekularformel

C7H8N2

Molekulargewicht

120.155

InChI

InChI=1S/C7H8N2/c8-7-3-1-4-2(3)6(7)9(4)5(1)7/h1-6H,8H2

InChI-Schlüssel

GAJREEQRVNUESG-UHFFFAOYSA-N

SMILES

C12C3C4C1N5C2C3(C45)N

Synonyme

1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine(9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure, followed by the introduction of the amine group at the 5th position. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can further optimize the production process, making it more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.

Vergleich Mit ähnlichen Verbindungen

  • 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine
  • 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine

Uniqueness: 1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine stands out due to its specific structural configuration and the position of the amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.